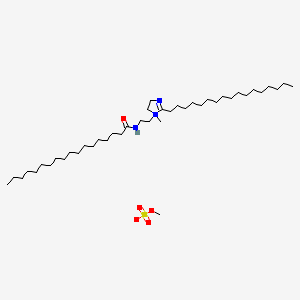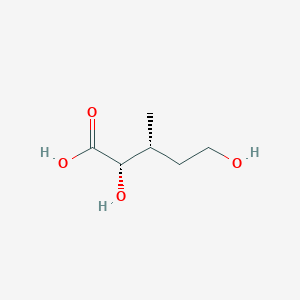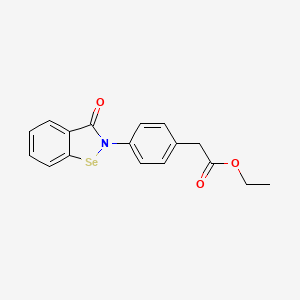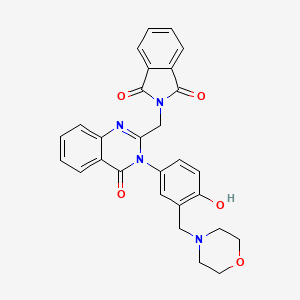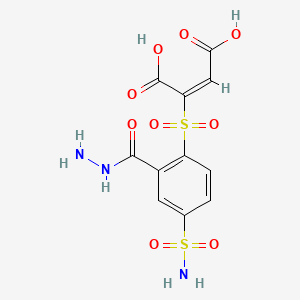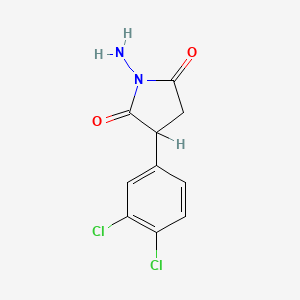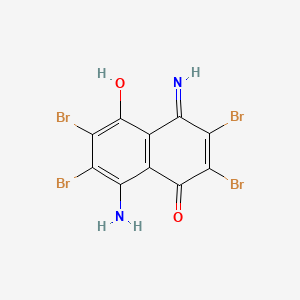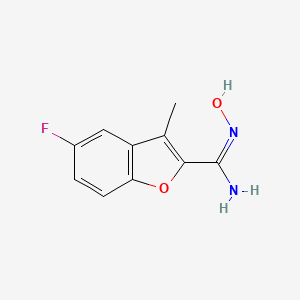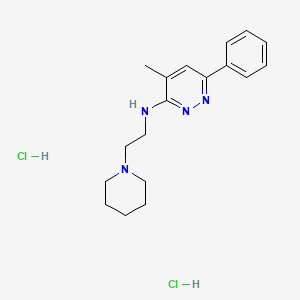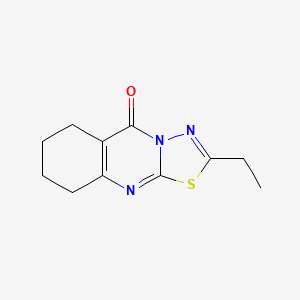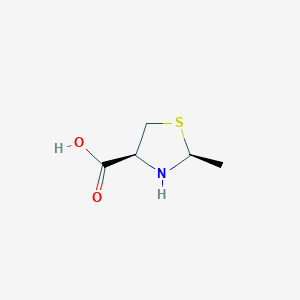
2-Methyl-4-thiazolidinecarboxylic acid, (2S-cis)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Thiazolidinecarboxylicacid,2-methyl-,(2S-cis)-(9CI) is a chemical compound with the molecular formula C5H9NO2S. It is also known by its systematic name, 2-methylthiazolidine-4-carboxylic acid. This compound is characterized by a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of a carboxylic acid group and a methyl group attached to the thiazolidine ring further defines its structure .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolidinecarboxylicacid,2-methyl-,(2S-cis)-(9CI) typically involves the cyclization of appropriate precursors. One common method involves the reaction of cysteine with formaldehyde, followed by cyclization to form the thiazolidine ring. The reaction conditions often include acidic or basic catalysts to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, the production of 4-Thiazolidinecarboxylicacid,2-methyl-,(2S-cis)-(9CI) may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated reactors and precise control of reaction parameters are key aspects of industrial production .
Analyse Chemischer Reaktionen
Types of Reactions
4-Thiazolidinecarboxylicacid,2-methyl-,(2S-cis)-(9CI) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound, such as the carboxylic acid group and the thiazolidine ring .
Common Reagents and Conditions
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions typically occur under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often require anhydrous conditions to prevent side reactions.
Substitution: Substitution reactions may involve nucleophiles or electrophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives, such as esters or amides .
Wissenschaftliche Forschungsanwendungen
4-Thiazolidinecarboxylicacid,2-methyl-,(2S-cis)-(9CI) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Thiazolidinecarboxylicacid,2-methyl-,(2S-cis)-(9CI) involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit enzymes involved in oxidative stress, leading to its antioxidant effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-1,3-thiazolidine-4-carboxylic acid: This compound shares a similar structure but may differ in stereochemistry or functional groups.
4-Thiazolidinecarboxylic acid, 2-methyl-, (2R-cis): This is a stereoisomer of the compound , differing in the spatial arrangement of atoms.
2-Methyl-4-thiazolidinecarboxylic acid, (2S-trans): Another stereoisomer with a different configuration.
Uniqueness
4-Thiazolidinecarboxylicacid,2-methyl-,(2S-cis)-(9CI) is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological targets. The presence of both sulfur and nitrogen in the thiazolidine ring also contributes to its distinct chemical properties .
Eigenschaften
CAS-Nummer |
88855-04-3 |
|---|---|
Molekularformel |
C5H9NO2S |
Molekulargewicht |
147.20 g/mol |
IUPAC-Name |
(2S,4S)-2-methyl-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C5H9NO2S/c1-3-6-4(2-9-3)5(7)8/h3-4,6H,2H2,1H3,(H,7,8)/t3-,4+/m0/s1 |
InChI-Schlüssel |
FHTPNEYXMGZOSH-IUYQGCFVSA-N |
Isomerische SMILES |
C[C@H]1N[C@H](CS1)C(=O)O |
Kanonische SMILES |
CC1NC(CS1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


